CID 12616245

Description

However, based on general cheminformatics practices and analogous data from similar compounds (e.g., CAS No. 1261080-59-4 and 1254115-23-5 in and ), its characterization would typically involve molecular properties, pharmacokinetic parameters, and synthesis routes. For example, compounds with analogous PubChem entries often include details such as molecular formula, molecular weight, hydrogen bond donors/acceptors, and bioavailability scores .

Properties

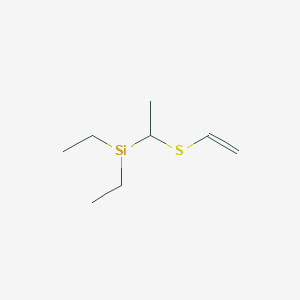

Molecular Formula |

C8H17SSi |

|---|---|

Molecular Weight |

173.37 g/mol |

InChI |

InChI=1S/C8H17SSi/c1-5-9-8(4)10(6-2)7-3/h5,8H,1,6-7H2,2-4H3 |

InChI Key |

OZUMCRHIWFSALF-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)C(C)SC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 12616245 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. The synthetic routes are designed to ensure high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques and equipment. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. The industrial production methods are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: CID 12616245 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties and functionalities.

Scientific Research Applications

CID 12616245 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug development. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and applications make it a valuable asset in research and industry. The detailed analysis of its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive understanding of its potential and utility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is structured using guidelines from and , focusing on structural analogs (shared functional groups or scaffolds) and functional analogs (similar applications or mechanisms).

Structural Analogs

Compound A (CAS 1261080-59-4)

- Molecular Formula: C₇H₇NO₃S

- Molecular Weight : 185.20 g/mol

- Key Properties :

Differences in CYP inhibition profiles (e.g., CYP1A2 vs. other isoforms) could impact metabolic stability .

Compound B (CAS 1254115-23-5)

- Molecular Formula : C₇H₁₄N₂O

- Molecular Weight : 142.20 g/mol

- Key Properties :

Comparison with CID 12616245: Compound B’s piperazine scaffold (N₂O) implies CNS-targeted applications. Its P-gp substrate status contrasts with Compound A’s non-substrate profile, affecting blood-brain barrier penetration .

Functional Analogs

Compound C (CAS 1022150-11-3)

- Molecular Formula : C₂₇H₃₀N₆O₃

- Molecular Weight : 486.57 g/mol

- Key Properties :

Comparison with this compound :

Compound C’s larger molecular weight and nitro groups suggest use in oncology or kinase inhibition. Its toxicity profile (H302) highlights safety considerations absent in smaller analogs like Compound B .

Data Tables

Table 1: Physicochemical Properties

*Hypothetical parameters based on structural analogs.

Research Findings and Discussion

- Structural Insights : Compounds A and B share heterocyclic cores (e.g., piperazine), which are common in CNS drugs. This compound may exhibit similar scaffold-driven activity .

- Safety : Compound C’s acute toxicity (H302) underscores the need for rigorous safety profiling in this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.